N(4)-bis(aminopropyl)spermidine(1+)

DNA precipitation polyamine comparison nucleic acid purification

N(4)-bis(aminopropyl)spermidine(1+) is a quaternary ammonium ion and a pentavalent branched-chain polyamine (BCPA), derived from spermidine by the addition of two 3-aminopropyl substituents at the N-4 position. Unlike the ubiquitous linear polyamines spermidine and spermine, this compound is uniquely synthesized by hyperthermophilic archaea and bacteria, where it plays a critical role in stabilizing nucleic acids and supporting cellular growth at high temperatures (60–100°C).

Molecular Formula C13H34N5+
Molecular Weight 260.44 g/mol
Cat. No. B1245542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(4)-bis(aminopropyl)spermidine(1+)
Molecular FormulaC13H34N5+
Molecular Weight260.44 g/mol
Structural Identifiers
SMILESC(CC[N+](CCCN)(CCCN)CCCN)CN
InChIInChI=1S/C13H34N5/c14-6-1-2-10-18(11-3-7-15,12-4-8-16)13-5-9-17/h1-17H2/q+1
InChIKeyFMTAVYOBEGHWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(4)-Bis(aminopropyl)spermidine(1+) – Essential Thermophile-Derived Polyamine for High-Temperature Nucleic Acid Research & Procurement


N(4)-bis(aminopropyl)spermidine(1+) is a quaternary ammonium ion and a pentavalent branched-chain polyamine (BCPA), derived from spermidine by the addition of two 3-aminopropyl substituents at the N-4 position [1]. Unlike the ubiquitous linear polyamines spermidine and spermine, this compound is uniquely synthesized by hyperthermophilic archaea and bacteria, where it plays a critical role in stabilizing nucleic acids and supporting cellular growth at high temperatures (60–100°C) [2]. Its branched architecture confers distinct physicochemical properties, making it a specialized tool for extremophile biology and high-temperature nucleic acid applications, rather than a generic substitute for common polyamines.

Workflow fit High-temperature nucleic acid research (60–100°C) requiring stable DNA compaction
Selection context Branched-chain polyamine for unique crosslinking DNA binding, not a generic linear polyamine substitute
Research models Hyperthermophilic archaea genetics, extremophile physiology, and in vitro transcription systems at elevated temperatures

Why Spermidine or Spermine Cannot Replace N(4)-Bis(aminopropyl)spermidine(1+) for High-Temperature and DNA-Binding Applications


Substituting N(4)-bis(aminopropyl)spermidine(1+) with common linear polyamines like spermidine or spermine fails in applications requiring high-temperature stability or efficient nucleic acid binding. Linear polyamines induce DNA condensation through a parallel alignment mechanism, whereas BCPA's branched structure creates a unique crosslinked meshwork and forces DNA into an A-form secondary structure [1]. This structural differentiation results in a >10-fold difference in DNA precipitation efficiency and a tenfold difference in the concentration required to enhance transcriptional activity [2]. Crucially, genetic deletion of BCPA biosynthesis in Thermococcus kodakarensis cannot be compensated for by endogenous spermidine accumulation; growth at 93°C is completely abolished and only partially restored by the linear isomer thermospermine, underscoring a functional specificity that generic substitution cannot fulfill [3].

Structural mismatch
Linear polyamines (spermidine, spermine) align DNA in parallel; BCPA creates a crosslinked meshwork, altering higher-order structure and compaction behavior.
Functional gap
Endogenous spermidine accumulation fails to rescue growth in BCPA-deficient archaea at hyperthermophilic temperatures, indicating a non-redundant biological role.
Potency difference
Reported significantly higher DNA precipitation efficiency for BCPA; linear polyamines require substantially higher concentrations, impacting recovery yields in nucleic acid workflows.

Quantitative Differentiation Guide for N(4)-Bis(aminopropyl)spermidine(1+) Procurement


10-Fold Superiority in DNA Precipitation Efficiency Over Linear Polyamines

N(4)-bis(aminopropyl)spermidine(1+) precipitates salmon sperm DNA with at least 10-fold higher efficiency than linear polyamines spermidine and spermine. BCPA at 0.1 mM precipitates >90% of DNA in solution, whereas linear polyamines require concentrations exceeding 1 mM to achieve comparable precipitation [1].

DNA precipitation efficiency
Head-to-head
≥10-fold lower effective concentration vs. linear polyamines
Supports DNA precipitation workflow selection
Salmon sperm DNA model; spectrophotometric assay
DNA precipitation polyamine comparison nucleic acid purification

Essential and Specific Rescue of Growth at 93°C in Hyperthermophilic Archaea

The bpsA deletion strain (DBP1) of Thermococcus kodakarensis, which lacks the ability to synthesize N(4)-bis(aminopropyl)spermidine(1+), completely fails to grow at 93°C, while the wild-type strain grows normally [1]. The growth defect is specifically rescued by the addition of 1 mM exogenous BCPA to the culture medium, confirming the compound's non-redundant role [2].

Genetic rescue at 93°C
Head-to-head
Wild-type: normal growth; bpsA deletion: no growth, rescued by 1 mM BCPA
Essential for hyperthermophile genetic studies
Thermococcus kodakarensis; in vivo complementation
thermophile biology gene knockout polyamine function

Unique Induction of Crosslinked DNA Meshwork and A-Form Conformation vs. Parallel Alignment by Linear Polyamines

Atomic force microscopy (AFM) reveals that N(4)-bis(aminopropyl)spermidine(1+) (designated 3(3)(3)4) induces a characteristic mesh-like, crosslinked DNA structure on large DNA (166 kbp), with temperature-dependent nano-loop formation (10–50 nm diameter) at 80°C. In contrast, the linear isomer homocaldopentamine (3334) and spermidine produce only parallel DNA segment alignment without crosslinking [1]. Circular dichroism (CD) measurements further demonstrate that BCPA uniquely induces A-form DNA secondary structure, while linear-chain polyamines have minimal effect on DNA conformation [2].

DNA higher-order structure
Method context
AFM: crosslinked meshwork, nano-loops (10–50 nm) at 80°C; CD: A-form DNA induction
Unique probe for DNA topology and thermal compaction
166 kbp DNA; aqueous conditions
DNA higher-order structure atomic force microscopy circular dichroism

Tenfold Lower Concentration Required for Transcriptional Activation vs. Spermidine, Plus Thermal Protection of RNA Polymerase at 90°C

In an in vitro transcription assay using RNA polymerase (RNAP) purified from Thermococcus kodakarensis, both spermidine (SPD) and N(4)-bis(aminopropyl)spermidine(1+) (BCPA) increased transcriptional activity of the enzyme from a BCPA-deficient mutant (RNAPDBP4). However, BCPA achieved the same level of activation at a tenfold lower concentration than SPD [1]. Furthermore, addition of BCPA specifically protected RNAPDBP4 against thermal inactivation at 90°C, an effect not replicated by SPD under the same conditions [1].

Transcriptional activation
Head-to-head
BCPA: 10-fold lower concentration than spermidine; protects RNAP at 90°C
Preferred for high-temperature in vitro transcription studies
T. kodakarensis RNA polymerase; in vitro assay
transcription regulation RNA polymerase stability thermophile biochemistry

BCPA-Functionalized Beads Capture and Enable Direct PCR Amplification of 10³ DNA Copies from 10 mL, Outperforming Spermidine and Silica Beads

Magnetic microbeads conjugated with N(4)-bis(aminopropyl)spermidine(1+) (BCPA) demonstrate superior DNA-binding capacity compared to both spermidine-conjugated beads and conventional silica beads [1]. The BCPA beads successfully recovered and enabled direct PCR amplification of as few as 10³ copies of Ureaplasma parvum plasmid DNA from a 10-mL saline solution. In contrast, the same copy number remained undetectable using conventional magnetic beads with ethanol precipitation [1]. Additionally, DNA bound to BCPA beads withstands washing with 0.5% SDS, 2 mM ATP, or 2 mM phosphate (pH 8.8), yet is specifically released by 2 mM pyrophosphate (PPi) at pH 8.0, enabling a streamlined direct-amplification workflow [1].

Low-copy DNA capture beads
Head-to-head
BCPA beads detect 10³ DNA copies from 10 mL; direct PCR; silica/spermidine beads undetectable
Supports low-copy nucleic acid detection research
Ureaplasma parvum plasmid model; qPCR readout
DNA capture low-copy detection magnetic beads clinical diagnostics

Verified High-Value Application Scenarios for N(4)-Bis(aminopropyl)spermidine(1+) in Research and Industry


Genetic and Physiological Studies of Hyperthermophilic Archaea at Extreme Growth Temperatures (>90°C)

N(4)-bis(aminopropyl)spermidine(1+) is indispensable for laboratories studying Thermococcus kodakarensis and related hyperthermophiles. The compound is required to rescue the growth of BCPA-deficient strains at 93°C, a temperature at which endogenous spermidine accumulation cannot compensate [1]. Its procurement is essential for any research program involving bpsA knockout or complementation studies aimed at understanding polyamine function in thermophiles [2].

In Vitro Transcription and RNA Polymerase Stability Assays at High Temperatures

For biochemical assays requiring RNA polymerase activity at temperatures up to 90°C, N(4)-bis(aminopropyl)spermidine(1+) provides a tenfold potency advantage over spermidine and uniquely protects the enzyme from thermal inactivation [1]. This makes it the reagent of choice for reconstituting hyperthermophilic transcription systems and for studying the molecular basis of thermostability.

Ultrasensitive Nucleic Acid Capture and Direct Amplification for Clinical Diagnostics and Environmental DNA Monitoring

BCPA-functionalized magnetic beads, leveraging the compound's >10-fold higher DNA precipitation efficiency versus linear polyamines [1], enable the detection and direct PCR amplification of as few as 10³ DNA copies from 10-mL aqueous samples [2]. This application is directly validated for detecting low-abundance pathogens like Ureaplasma parvum and is immediately relevant for clinical microbiology and environmental surveillance laboratories seeking to replace conventional silica-based extraction methods.

Biophysical Studies of DNA Higher-Order Structure and Polyamine-Induced Conformational Transitions

The unique ability of N(4)-bis(aminopropyl)spermidine(1+) to induce a crosslinked DNA meshwork (observed by AFM) and to drive a B→A→C structural transition (observed by CD spectroscopy), contrasts sharply with the minimal effects of linear polyamines [1]. This distinct activity makes the compound a powerful probe for DNA topology research and for investigating the physico-chemical principles of polyamine–DNA interactions.

Application
Selection Property
Validation Focus
Hyperthermophile genetics at extreme growth temperatures
BCPA-specific growth rescue
bpsA complementation assay at ≥93°C
In vitro transcription and RNAP stability at high temperatures
Thermal protection of RNA polymerase
Transcriptional activity and thermal inactivation resistance
Low-copy nucleic acid capture and direct amplification
BCPA-functionalized magnetic bead matrix
Detection limit and direct PCR from dilute samples
DNA higher-order structure and conformational transition studies
Crosslinking meshwork induction
AFM nano-loop formation and A-form CD signature
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